molecular formula C10H9NO3 B6285060 (2E)-3-(4-carbamoylphenyl)prop-2-enoic acid CAS No. 1826044-72-7

(2E)-3-(4-carbamoylphenyl)prop-2-enoic acid

Katalognummer B6285060
CAS-Nummer: 1826044-72-7
Molekulargewicht: 191.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-3-(4-carbamoylphenyl)prop-2-enoic acid, also known as 4-carbamoylphenylacetic acid (4-CPA), is a naturally occurring compound found in plants and animals. It is a carboxylic acid with a molecular weight of 184.2 g/mol and a melting point of 166-168°C. 4-CPA has been studied for its potential use in a variety of applications, including as an inhibitor of enzymes, a drug for the treatment of certain diseases, and a precursor for the synthesis of other compounds.

Wissenschaftliche Forschungsanwendungen

4-CPA has been studied for its potential use in a variety of scientific research applications. It has been studied as an inhibitor of enzymes, such as the enzyme cyclooxygenase-2 (COX-2). It has also been studied as a potential drug for the treatment of certain diseases, such as cancer and Alzheimer's disease. Additionally, it has been studied as a precursor for the synthesis of other compounds, such as cyclopentanone.

Wirkmechanismus

The mechanism of action of 4-CPA is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as COX-2, by binding to the enzyme and preventing it from catalyzing its reaction. Additionally, it is believed to act as a drug for the treatment of certain diseases by binding to certain receptors in the body and modulating their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPA are not fully understood. However, it is believed to have anti-inflammatory and analgesic effects, as well as anti-cancer and anti-Alzheimer's disease effects. Additionally, it is believed to have antioxidant and neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 4-CPA in laboratory experiments is that it is relatively easy to synthesize in a laboratory setting. Additionally, it is relatively stable and has a relatively low toxicity. The main limitation of using 4-CPA in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Zukünftige Richtungen

There are a number of potential future directions for research on 4-CPA. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further studies could be conducted on its use as an inhibitor of enzymes and its potential use as a precursor for the synthesis of other compounds. Finally, further studies could be conducted on its potential use in other areas, such as in the treatment of neurological disorders.

Synthesemethoden

4-CPA can be synthesized through a variety of methods, including the Fischer esterification reaction, the Claisen condensation reaction, and the Williamson ether synthesis reaction. The Fischer esterification reaction involves the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst. The Claisen condensation reaction involves the reaction of an alkoxide ion with an ester in the presence of a base catalyst. The Williamson ether synthesis reaction involves the reaction of an alcohol with an alkyl halide in the presence of a base catalyst. All of these methods can be used to synthesize 4-CPA in a laboratory setting.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(4-carbamoylphenyl)prop-2-enoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include protection of the carboxylic acid group, formation of the enone moiety, and introduction of the carbamoyl group.", "Starting Materials": [ "4-nitrobenzoic acid", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Protection of the carboxylic acid group by reaction with acetic anhydride and sodium hydroxide to form the corresponding acetic ester", "Reduction of the nitro group to the amino group using sodium borohydride in ethanol", "Reaction of the amino group with ethyl acetoacetate in the presence of ammonium acetate to form the enamine", "Addition of sodium hydroxide to the enamine to form the enolate", "Reaction of the enolate with 4-nitrobenzoic acid to form the beta-ketoester", "Decarboxylation of the beta-ketoester using hydrochloric acid in ethanol to form the enone", "Introduction of the carbamoyl group by reaction with ammonium acetate in ethanol to form the final product, (2E)-3-(4-carbamoylphenyl)prop-2-enoic acid" ] }

CAS-Nummer

1826044-72-7

Produktname

(2E)-3-(4-carbamoylphenyl)prop-2-enoic acid

Molekularformel

C10H9NO3

Molekulargewicht

191.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.